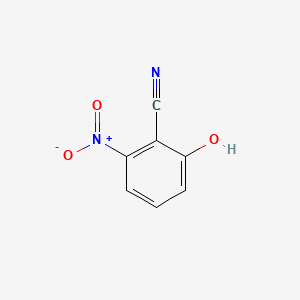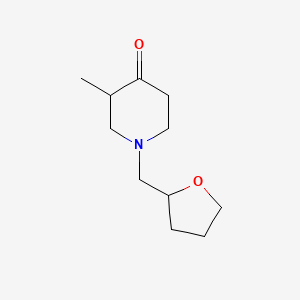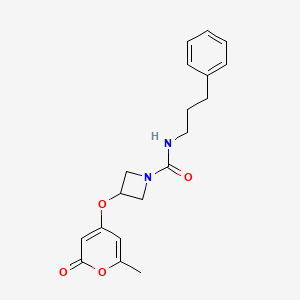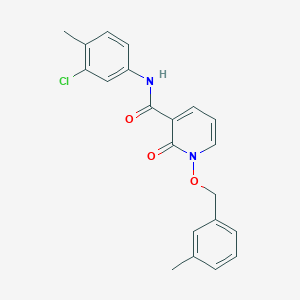![molecular formula C16H16N2O B2800386 3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile CAS No. 2320605-06-7](/img/structure/B2800386.png)
3-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate” is similar in structure . It has an empirical formula of C12H21NO3 and a molecular weight of 227.30 .
Molecular Structure Analysis
The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a similar structure . Its InChI code is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3/t8-,9+ .Physical And Chemical Properties Analysis
The compound “tert-butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate” has a molecular weight of 212.29 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Structural Characterization
Researchers have developed methodologies for synthesizing analogs of this compound, focusing on the 8-azabicyclo[3.2.1]octane skeleton, which is a central structural motif in these molecules. For instance, a conformationally rigid analogue of 2-amino-adipic acid, incorporating the 8-azabicyclo[3.2.1]octane skeleton, was synthesized to explore the structural and conformational aspects of these compounds (Kubyshkin et al., 2009). Similarly, efforts have been made to understand the crystal structure and molecular interactions of related compounds, providing insights into their 3D conformation and potential interaction sites for further chemical modifications (Brzezinski et al., 2013).
Biological Applications and Mechanistic Studies
Some studies focus on the biological applications and mechanistic insights provided by these compounds. Although specific information on drug use and dosage is excluded, the research often aims to understand the underlying principles that govern the biological activity of these compounds. This includes the exploration of their binding affinity to various receptors or their role as intermediates in the synthesis of biologically active molecules. For example, novel azabicyclic amines have been designed as isosteres for known biologically active compounds, showing significant activity in receptor assays (Walker et al., 2008).
Synthetic Applications
The synthesis of structurally complex molecules using the 8-azabicyclo[3.2.1]octane scaffold demonstrates the utility of these compounds in organic synthesis. Researchers have developed synthetic routes to create these scaffolds with high stereocontrol, enabling the construction of molecules with precise 3D architectures. This is crucial for the development of molecules with specific biological activities or physical properties (Rodríguez et al., 2021). Another example includes the synthesis of proline analogues with a bicyclic structure, showcasing the application of these compounds in peptidomimetic synthesis and potentially leading to new therapeutic agents or materials (Casabona et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-(3-methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-11-7-14-5-6-15(8-11)18(14)16(19)13-4-2-3-12(9-13)10-17/h2-4,9,14-15H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLABPXEXYRXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-Methylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}benzonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-(indolin-1-yl)-2-oxoethyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2800307.png)





![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2800320.png)

![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)
